molecular formula C24H23N3O3S3 B2752206 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 392236-47-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide

Numéro de catalogue: B2752206
Numéro CAS: 392236-47-4
Poids moléculaire: 497.65
Clé InChI: XNKBOCOCOKWTPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S3 and its molecular weight is 497.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Compound Overview

The compound features a unique structure that includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Tetrahydro-benzothiophene ring : Contributes to the compound's pharmacological properties.
  • Dimethylsulfamoyl group : Enhances solubility and reactivity.

The molecular formula is C29H22N2O2S2C_{29}H_{22}N_{2}O_{2}S_{2} with a molecular weight of approximately 498.62 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

Enzyme Inhibition Activity
COX-1Moderate
COX-2Significant

Compounds with similar structural features have demonstrated efficacy in reducing inflammation and pain in various models. The unique combination of benzothiazole and benzothiophene structures is believed to enhance its effectiveness in these pathways .

Antibacterial Activity

Recent studies have shown that derivatives of benzothiazole exhibit antibacterial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus NCIM 502119.7 - 24.2 μM
Staphylococcus aureus ATCC 4330015.0 μM

These findings suggest that the compound may possess bactericidal properties alongside its anti-inflammatory effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
  • Treatment with chlorinated derivatives to introduce the tetrahydro-benzothiophene moiety.
  • Purification via chromatographic techniques to ensure high purity for biological testing .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Anti-inflammatory Efficacy : A study demonstrated that related compounds significantly reduced inflammation in animal models by inhibiting COX enzymes.
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for certain compounds .
  • Pharmacokinetics : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations for synthesized compounds indicated favorable pharmacokinetic profiles, suggesting potential for therapeutic applications .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-27(2)33(29,30)16-13-11-15(12-14-16)22(28)26-24-21(17-7-3-5-9-19(17)31-24)23-25-18-8-4-6-10-20(18)32-23/h4,6,8,10-14H,3,5,7,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKBOCOCOKWTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.